molecular formula C16H27NO4 B12275178 3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester CAS No. 1198466-22-6

3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Cat. No.: B12275178
CAS No.: 1198466-22-6
M. Wt: 297.39 g/mol
InChI Key: YFDQHRIIKVEFQF-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester can be achieved through several methods. One common approach involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce reduced forms of the original compound.

Scientific Research Applications

3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds . Its bicyclic structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(19)17-9-11-6-5-7-12(10-17)13(11)8-14(18)20-4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQHRIIKVEFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143785
Record name Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198466-22-6
Record name Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198466-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(1,1-dimethylethoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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